N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a compound that features a cyclohexyl group attached to a hydroxyethyl group, which is further connected to a cyclohex-3-enecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohexylamine with an appropriate carboxylic acid derivative. One common method is the reaction of cyclohexylamine with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohex-3-enecarboxamide moiety can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexyl-2-oxoethylcyclohex-3-enecarboxamide.
Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)cyclohexanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the cyclohexyl and cyclohex-3-enecarboxamide moieties can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- N-cyclohexyl-2-methoxyacetamide
- N-cyclohexyl-2-{[(4-methylphenyl)amino]carbonothioyl}hydrazinecarboxamide
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group provides a site for further functionalization, while the cyclohexyl and cyclohex-3-enecarboxamide moieties contribute to its stability and hydrophobic interactions.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h2,5,12-14,17H,1,3-4,6-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRVMPRTEMROAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2CCC=CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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